molecular formula C8H8N2O2S B3236419 1H-indole-3-sulfonamide CAS No. 1368925-24-9

1H-indole-3-sulfonamide

Cat. No.: B3236419
CAS No.: 1368925-24-9
M. Wt: 196.23 g/mol
InChI Key: AKSKDJAFNCAVPW-UHFFFAOYSA-N
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Description

1H-indole-3-sulfonamide is a compound that belongs to the class of indole derivatives, which are known for their significant biological and pharmacological activities. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes. The sulfonamide group attached to the indole ring enhances its biological activity, making it a compound of interest in medicinal chemistry .

Scientific Research Applications

1H-indole-3-sulfonamide has a wide range of scientific research applications:

Biochemical Analysis

Biochemical Properties

1H-Indole-3-sulfonamide interacts with various enzymes, proteins, and other biomolecules. It is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and may also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and may also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 1H-indole-3-sulfonamide typically involves the introduction of a sulfonamide group to the indole ring. One common method is the reaction of indole with sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine. This reaction proceeds under mild conditions and yields the desired sulfonamide derivative .

Industrial production methods for indole derivatives, including this compound, often involve multi-step processes that ensure high purity and yield. These methods may include the use of catalysts and optimized reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

1H-indole-3-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .

Properties

IUPAC Name

1H-indole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c9-13(11,12)8-5-10-7-4-2-1-3-6(7)8/h1-5,10H,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSKDJAFNCAVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368925-24-9
Record name 1H-indole-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Boc 1H-indole-3-sulfonamide (1.47 g, 4.96 mmol) was dissolved in CH3CN (75 mL), and NaI (3.72 g, 24.80 mmol) added. The mixture was cooled to 0° C. under N2, and tri-methylsilyl chloride (TMS-Cl, 2.69 g, 24.80 mmol) added dropwise, the mixture stirred for 15 min at 0° C., then stirred at RT overnight. The mixture was poured into water, the resulting off-white precipitate filtered, washed with water and hexane, and air dried to provide 1H-indole-3-sulfonic acid amide (947 mg, 97% yield), which was used without further purification.
Name
N-Boc 1H-indole-3-sulfonamide
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.72 g
Type
reactant
Reaction Step Two
Quantity
2.69 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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